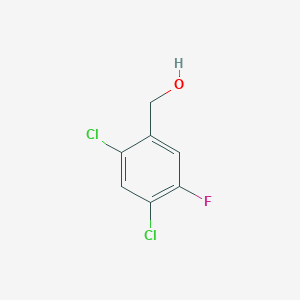

2,4-Dichloro-5-fluorobenzyl alcohol

Descripción general

Descripción

2,4-Dichloro-5-fluorobenzyl alcohol is an organic compound with the molecular formula C(_7)H(_5)Cl(_2)FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a hydroxymethyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes:

Starting Material: Benzyl alcohol.

Fluorination: The fluorine atom is introduced at the 5 position using reagents such as potassium fluoride (KF) or other fluorinating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-fluorobenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, although this is less common.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

Substitution: Nucleophiles like sodium methoxide (NaOCH(_3)) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: 2,4-Dichloro-5-fluorobenzaldehyde or 2,4-Dichloro-5-fluorobenzoic acid.

Reduction: Benzyl alcohol derivatives with fewer halogen atoms.

Substitution: Compounds with different functional groups replacing the chlorine or fluorine atoms.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate for Organic Compounds

2,4-Dichloro-5-fluorobenzyl alcohol serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for creating more complex molecules.

Comparison with Related Compounds

The reactivity of this compound can be contrasted with similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| 2,4-Dichlorobenzaldehyde | Lacks fluorine; less reactive in substitution reactions | Organic synthesis |

| 5-Fluorobenzaldehyde | Lacks chlorine; different reactivity | Pharmaceutical intermediates |

| 2,4-Difluorobenzaldehyde | Contains two fluorine atoms; distinct properties | Specialty chemicals |

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions. It acts as a probe in biochemical assays, allowing researchers to investigate the mechanisms of enzyme activity and inhibition.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways. The results indicated a dose-dependent relationship between the concentration of this compound and enzyme activity reduction, showcasing its potential as a therapeutic agent.

Medicinal Chemistry

Precursor for Therapeutics

The compound is also a precursor in the synthesis of potential therapeutic agents. Its derivatives have been explored for their pharmacological properties.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. In vitro studies indicated that certain synthesized derivatives had lower minimum inhibitory concentrations compared to existing antibiotics, suggesting their potential as new antimicrobial agents.

Industrial Applications

Manufacture of Dyes and Pigments

In the industrial sector, this compound is employed in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant colors used in textiles and coatings.

Mecanismo De Acción

The mechanism by which 2,4-Dichloro-5-fluorobenzyl alcohol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity towards certain proteins or receptors.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorobenzyl alcohol: Lacks the fluorine atom, which may result in different reactivity and biological activity.

2,4-Difluorobenzyl alcohol: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties and applications.

5-Fluoro-2-chlorobenzyl alcohol: A positional isomer with different substitution patterns on the benzene ring.

Uniqueness

2,4-Dichloro-5-fluorobenzyl alcohol is unique due to the specific arrangement of chlorine and fluorine atoms, which can influence its chemical reactivity and biological interactions. This unique structure makes it valuable for targeted research applications where specific halogen interactions are desired.

Actividad Biológica

2,4-Dichloro-5-fluorobenzyl alcohol is an organic compound characterized by its unique halogenated structure, which contributes to its significant biological activity. The molecular formula of this compound is C₇H₅Cl₂FO, and it has a molecular weight of approximately 195.02 g/mol. This compound has garnered interest in medicinal chemistry and agrochemical applications due to its potential antimicrobial properties and effects on various biological systems.

The presence of two chlorine atoms and one fluorine atom in the benzyl alcohol structure enhances the compound's lipophilicity and reactivity, making it a versatile intermediate in organic synthesis. The halogen substituents are known to influence biological activity by enhancing interactions with cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit microbial growth by disrupting cellular processes in bacteria, leading to cell death or growth inhibition. The following sections detail specific studies and findings related to its biological activity.

Antimicrobial Activity

A series of studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate that the compound can significantly inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic pathways |

These findings suggest that the compound's mechanism of action involves interference with critical cellular functions, potentially through enzyme inhibition or membrane disruption.

Cellular Effects

In addition to its antimicrobial properties, this compound affects various cellular processes. It has been observed to modulate cell signaling pathways and gene expression, influencing cellular metabolism. The compound's concentration and exposure duration play crucial roles in determining its effects on cell proliferation and apoptosis.

Case Study: Effects on Cancer Cells

A study evaluating the effects of this compound on L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation. The IC50 value was found to be in the nanomolar range, indicating strong cytotoxicity against these cancer cells. The mechanism involved the release of active metabolites that interfere with nucleic acid synthesis.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form covalent bonds with specific proteins or enzymes within microbial cells. This interaction can lead to:

- Enzyme Inhibition : By binding to active sites on enzymes critical for bacterial survival.

- Membrane Disruption : Affecting the integrity and function of cellular membranes.

- Metabolic Interference : Altering metabolic pathways essential for energy production and biosynthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds highlights its enhanced biological activity:

Table 2: Comparison of Biological Activities

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzyl alcohol | Two chlorine atoms | Moderate antibacterial properties |

| 2-Fluorobenzyl alcohol | One fluorine atom | Low antibacterial activity |

| 3-Chlorobenzyl alcohol | One chlorine atom | Minimal reactivity |

The unique combination of halogens in this compound contributes to its superior reactivity and biological efficacy compared to these compounds.

Propiedades

IUPAC Name |

(2,4-dichloro-5-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYAJRDFLAMNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378842 | |

| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219765-56-7 | |

| Record name | 2,4-Dichloro-5-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.